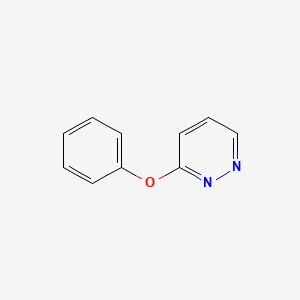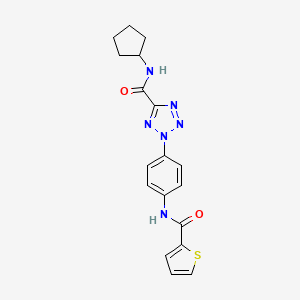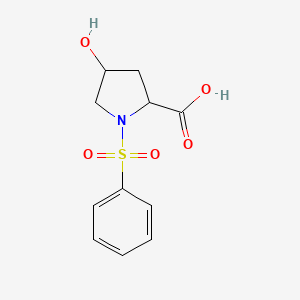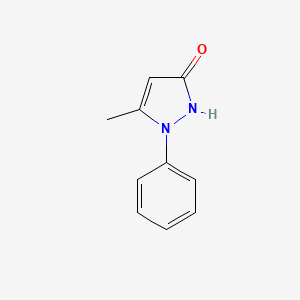
ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound was synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which were treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group is caused via the C30–H31–O22 interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Crystal Structure
- Novel Derivatives Synthesis : A study by Stolarczyk et al. (2018) discusses the synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. The study also examines the molecular structures through single-crystal X-ray diffraction, providing insights into the compound's conformation.
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Analysis : Tiwari et al. (2018) conducted research on novel chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial and antifungal properties. This highlights the potential application of the compound in developing new antimicrobial agents Tiwari et al. (2018).
Biological and Medicinal Applications
- Cytotoxic Activity : The cytotoxic activity of pyrimidine derivatives, which can be synthesized from ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate, has been studied against various cell lines, including cancer cell lines. This research points towards potential applications in cancer therapy Stolarczyk et al. (2018).
Nonlinear Optical Analysis
- Nonlinear Optical Organic Crystal : Dhandapani et al. (2017) report on the growth of nonlinear optical organic crystals from a derivative of this compound. These crystals have potential applications in optoelectronics and photonics Dhandapani et al. (2017).
Antioxidant and Radioprotective Activities
- Antioxidant and Radioprotective Activities : A novel pyrimidine derivative of this compound has been synthesized and tested for in vitro antioxidant activity and in vivo radioprotection. This suggests its potential use in reducing oxidative stress and radiation-induced damage Mohan et al. (2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-23-16(21)14-11(2)18-17(22)19-15(14)25-10-13(20)24-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJKVUGKLVFRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)
![2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)


![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)
amine](/img/structure/B2931095.png)
![2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2931097.png)
